Fmoc-Ser-OH

Catalog No.
S1768298
CAS No.
73724-45-5
M.F
C18H17NO5
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser-OH

CAS Number

73724-45-5

Product Name

Fmoc-Ser-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Synonyms

Fmoc-Ser-OH;Fmoc-L-serine;Fmoc-L-Ser-OH;73724-45-5;N-Fmoc-L-serine;N-(9-Fluorenylmethoxycarbonyl)-L-Serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine;SBB067210;(S)-FMOC-2-AMINO-3-HYDROXYPROPIONICACID;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoicacid;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-HYDROXYPROPANOICACID;PubChem10034;Serine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;AC1Q77RU;KSC119K9B;47601_ALDRICH;N-ALPHA-FMOC-L-SERINE;SCHEMBL118370;AC1O71N7;47601_FLUKA;CTK0B9590;FMOC-L-BETA-HYDROXYALANINE;JZTKZVJMSCONAK-INIZCTEOSA-N;MolPort-003-934-205

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc-Ser-OH is a key building block for creating peptides and proteins in the laboratory through a technique called Solid-Phase Peptide Synthesis .
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.

Synthesis of Phosphorylated Peptides:

  • Fmoc-Ser-OH can be a valuable tool for incorporating phosphorylated serine residues into peptides.
  • This is particularly useful for studying the role of phosphorylation in protein function and signaling pathways.

Production of Peptide-Based Therapeutics:

  • The ability to synthesize peptides with Fmoc-Ser-OH opens doors for developing novel peptide-based drugs and vaccines.
  • Researchers can design peptides that target specific diseases by incorporating Serine residues with desired modifications.

Studies on Protein-Protein Interactions:

  • Fmoc-Ser-OH can be used to create peptides containing Serine sequences that are involved in protein-protein interactions.
  • By studying these interactions, researchers can gain insights into cellular processes and develop new therapeutic strategies.

Biomaterial Design:

  • Fmoc-Ser-OH can be employed in the design of biomaterials with specific functionalities.
  • For instance, peptides containing Serine can be used to create hydrogels or scaffolds for tissue engineering applications.

Fmoc-Ser-OH, or Fluorenylmethyloxycarbonyl-Serine, is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the hydroxyl group of serine, which protects the amino acid during peptide synthesis. The compound has a molecular formula of C18H17NO5 and a CAS number of 73724-45-5. In its pure form, it appears as a white to light yellow powder and is known for its high enantiomeric purity, often exceeding 99.5% .

Fmoc-Ser-OH itself doesn't have a specific mechanism of action. Its role is to provide the serine amino acid with a protected N-terminus for controlled incorporation into peptides during SPPS. The resulting peptides can have various functionalities depending on the sequence of amino acids.

  • Fmoc-Ser-OH may cause skin irritation or eye damage.
  • Always consult the safety data sheet (SDS) for specific handling procedures and precautionary measures.
Typical for amino acids and their derivatives:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield free serine, which can then participate in further peptide coupling reactions.
  • Peptide Bond Formation: Fmoc-Ser-OH can react with activated carboxylic acids or other amino acids in the presence of coupling agents (e.g., Dicyclohexylcarbodiimide) to form peptide bonds.
  • Hydrolysis: Under acidic or basic conditions, Fmoc-Ser-OH can hydrolyze, leading to the liberation of serine and the Fmoc group.

The synthesis of Fmoc-Ser-OH typically involves:

  • Protection of Serine: Starting from serine, the hydroxyl group is protected using fluorenylmethyloxycarbonyl chloride.
  • Purification: The product is purified through crystallization or chromatography techniques to ensure high purity.
  • Characterization: Techniques such as Nuclear Magnetic Resonance and High-Performance Liquid Chromatography are employed to confirm the identity and purity of Fmoc-Ser-OH .

Fmoc-Ser-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its protective group that facilitates sequential addition of amino acids.
  • Research: It is utilized in studies related to protein structure and function.
  • Drug Development: Fmoc-Ser-OH derivatives may be explored for therapeutic applications due to their potential interactions with biological targets.

Studies involving Fmoc-Ser-OH often focus on its interactions within peptide chains. The presence of serine can influence the conformation and stability of peptides due to hydrogen bonding capabilities and its role in post-translational modifications. Research has shown that peptides containing serine can exhibit enhanced binding affinities for specific receptors or enzymes compared to those lacking this amino acid .

Several compounds share structural similarities with Fmoc-Ser-OH. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Fmoc-Thr-OHSimilar Fmoc protection on threonineThreonine possesses an additional methyl group
Fmoc-Tyr-OHContains a phenolic hydroxyl groupTyrosine's aromatic ring allows for unique interactions
Fmoc-Ala-OHBasic structure with methyl side chainAlanine's simplicity makes it less reactive
Fmoc-Gly-OHNo side chain; simplest amino acidGlycine's flexibility influences peptide conformation

Fmoc-Ser-OH stands out due to the specific hydroxyl group on its side chain, enabling unique interactions that are critical for biological functions compared to other similar compounds.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Fmoc-L-Serine

Dates

Modify: 2023-08-15

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